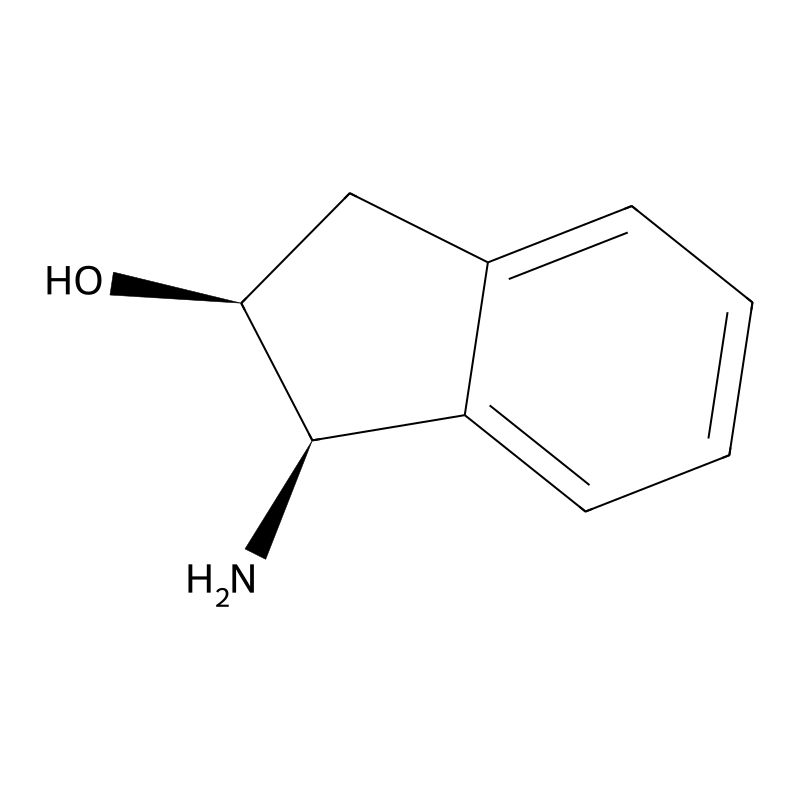

(1R,2S)-1-amino-2-indanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Ligand in Asymmetric Synthesis

(1R,2S)-1-amino-2-indanol serves as a chiral ligand in asymmetric synthesis, a technique for producing enantiopure molecules. Its chiral nature allows it to selectively bind to one enantiomer of a starting material during a reaction, leading to the preferential formation of the desired product with a specific handedness.

This property makes it a valuable tool for researchers in various fields, including:

- Pharmaceutical development: Enantiopure drugs often exhibit significantly different pharmacological activities compared to their racemic mixtures. (1R,2S)-1-amino-2-indanol can aid in the synthesis of enantiopure drug candidates. Source: Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )

- Fine chemical synthesis: Enantiopure compounds are crucial for various applications in materials science, agriculture, and other fields. (1R,2S)-1-amino-2-indanol can contribute to the production of these specific chemicals.

Precursor for Other Chiral Molecules

(1R,2S)-1-amino-2-indanol can act as a starting material for the synthesis of other chiral molecules with diverse applications. For example, it can be used to prepare:

- (-)-1,2,5,6-Tetrahydropyridine: This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Source: Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )

- Oxazaborolidine catalysts: These catalysts are highly efficient for the asymmetric reduction of aromatic ketones, a crucial reaction in organic synthesis. Source: Reference 3 in Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol notable for its unique stereochemistry and functional groups, which include both an amino group and a hydroxyl group on an indane ring. This compound is recognized for its versatility as an intermediate in various organic syntheses and pharmaceutical applications. The specific stereochemistry of (1R,2S)-1-amino-2-indanol contributes to its distinct reactivity and biological properties, making it a valuable building block in asymmetric synthesis and catalysis .

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The amino group can be reduced to form an amine.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions .

These reactions highlight the compound's potential as a versatile reagent in synthetic organic chemistry.

The synthesis of (1R,2S)-1-amino-2-indanol typically employs asymmetric synthesis techniques to ensure the correct stereochemistry. Common methods include:

- Reduction of 2-Indanone: Using chiral borane reagents to achieve high enantioselectivity.

- Chiral Resolution Techniques: This includes separating enantiomers via chiral chromatography or crystallization of diastereomeric salts.

- Biocatalysis: Utilizing enzymes to achieve desired stereochemistry during synthesis .

These methods underscore the compound's importance in producing chiral molecules in pharmaceuticals and fine chemicals.

(1R,2S)-1-amino-2-indanol serves several applications:

- Chiral Building Block: It is widely used in the synthesis of other chiral compounds and pharmaceuticals.

- Catalyst in Asymmetric Reactions: It acts as a ligand in asymmetric catalysis, particularly in transfer hydrogenation reactions of prochiral ketones .

- Potential Drug Development: Due to its biological activity, it may have applications in developing new therapeutic agents targeting neurotransmitter systems .

Several compounds are structurally similar to (1R,2S)-1-amino-2-indanol. Notable examples include:

- (1S,2R)-1-amino-2-indanol

- (1R,2R)-1-amino-2-indanol

- (1S,2S)-1-amino-2-indanol

Comparison

The uniqueness of (1R,2S)-1-amino-2-indanol lies in its specific stereochemistry. Each isomer exhibits distinct reactivity and biological activity due to variations in binding affinities to enzymes or receptors. For instance:

- The (1S,2R) isomer may show different interactions with target enzymes compared to (1R,2S).

- The arrangement of functional groups influences its utility in asymmetric synthesis and catalysis .

This comparison highlights the importance of stereochemistry in determining the properties and applications of chiral compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant

Other CAS

7480-35-5